2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a complex organic molecule featuring a dihydropyridine core substituted with cyano, ethoxycarbonyl, furan-2-yl, and methyl groups, as well as a sulfanyl group attached to an acetic acid moiety. It stands out due to its multifunctional attributes, which make it relevant in various scientific contexts.
Preparation Methods
The synthesis of 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. Commonly, the synthesis starts with the formation of the dihydropyridine core via a Hantzsch reaction involving ethyl acetoacetate, formaldehyde, and a suitable amine, followed by subsequent functional group transformations to introduce the cyano, ethoxycarbonyl, and furan-2-yl substituents. Industrial production may employ scalable reaction conditions, including controlled temperature, pH, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound exhibits reactivity typical of its functional groups:
Oxidation and Reduction
: The dihydropyridine ring can undergo oxidation to form pyridine derivatives. Reduction reactions could modify the cyano or carbonyl functionalities.
Substitution Reactions
Common Reagents and Conditions
: Reagents like hydrogen peroxide, acids, bases, and transition metal catalysts are frequently used. Conditions like elevated temperatures and controlled atmospheres are also critical.
Major Products
: Oxidation produces pyridine derivatives; nucleophilic substitutions yield various sulfoxide and sulfone derivatives.
Scientific Research Applications
This compound's multifaceted nature lends it to several research domains:
Chemistry
: It serves as a model molecule for studying reaction mechanisms and synthetic strategies.
Biology
: Its bioactive components suggest potential in enzymatic interaction studies.
Medicine
: Investigated for its potential as a pharmacophore in drug design.
Industry
: Utilized in the development of novel materials and as a chemical intermediate in synthetic processes.
Mechanism of Action
The mechanism by which 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid exerts its effects is largely dependent on its chemical environment and biological targets. The dihydropyridine core interacts with various molecular targets, often involving electron transfer processes or coordination with metal ions. Pathways include redox reactions and enzyme inhibition, where the compound's specific structure and substituents play crucial roles.
Comparison with Similar Compounds
Comparable compounds include other dihydropyridine derivatives like nifedipine, amlodipine, and nicardipine, used in medicinal chemistry for their calcium channel blocking properties. Unlike these, our compound contains a sulfanyl group and a furan ring, which impart unique reactivity and interaction profiles.
Nifedipine
: Known for hypertension treatment; lacks the sulfanyl group.
Amlodipine
: Another antihypertensive agent, similar in core structure but with different substituents.
Nicardipine
: Used for its cardiovascular effects; does not feature the same extensive functionalization.
This compound's uniqueness lies in its specific combination of functional groups, offering distinct avenues for chemical reactivity and biological interaction.
Biological Activity
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid (CAS Number: 852389-14-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a dihydropyridine core, a furan ring, and a cyano group, which contribute to its pharmacological properties.
- Molecular Formula : C16H16N2O5S
- Molecular Weight : 348.4 g/mol
- Functional Groups : The presence of sulfanyl, cyano, and ethoxycarbonyl groups suggests diverse reactivity and potential interactions with biological targets.
Biological Activities
The compound has been studied for various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
In vitro studies have indicated that compounds similar to this compound can significantly reduce markers of inflammation in cellular models. For instance:
- Study Findings : A study demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism involving the modulation of NF-kB signaling pathways.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In a study involving human cancer cell lines, treatment with related dihydropyridine derivatives resulted in decreased cell viability and increased apoptosis rates.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Dihydropyridine Ring : Variations in substituents can enhance or diminish biological activity.
- Furan Ring Modifications : Alterations to the furan moiety can affect the compound's interaction with biological targets.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions requiring careful control over reaction conditions. Common techniques for monitoring synthesis include:
- Thin-Layer Chromatography (TLC) : Used for checking reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed for structural confirmation.
Properties
IUPAC Name |
2-[[3-cyano-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-22-16(21)13-9(2)18-15(24-8-12(19)20)10(7-17)14(13)11-5-4-6-23-11/h4-6,14,18H,3,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJPUQNFSHKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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